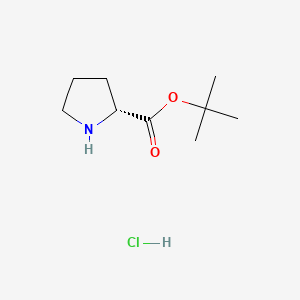

(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride

Overview

Description

®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride typically involves the reaction of ®-tert-Butyl pyrrolidine-2-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

Starting Material: ®-tert-Butyl pyrrolidine-2-carboxylate.

Reagent: Hydrochloric acid (HCl).

Reaction Conditions: The reaction is usually performed at room temperature, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form amines.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

Substitution: Formation of substituted pyrrolidine derivatives.

Oxidation: Formation of lactams.

Reduction: Formation of amines.

Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Employed in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pyrrolidine ring and the ester group play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

Methyl pyrrolidine-2-carboxylate: Similar structure but with a methyl ester group instead of a tert-butyl group.

Ethyl pyrrolidine-2-carboxylate: Contains an ethyl ester group.

Benzyl pyrrolidine-2-carboxylate: Features a benzyl ester group.

Uniqueness

®-tert-Butyl pyrrolidine-2-carboxylate hydrochloride is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and pharmaceutical research.

Biological Activity

(R)-tert-Butyl pyrrolidine-2-carboxylate hydrochloride (CAS No. 184719-80-0) is a chiral organic compound that has garnered interest in various fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H18ClNO2

- Molecular Weight : 207.70 g/mol

- Purity : Typically ≥ 98%

- Appearance : Solid

The compound exhibits biological activity primarily through its interactions with various biological targets. Its structure allows it to participate in significant biochemical pathways, potentially influencing enzyme activity and receptor interactions.

- Enzyme Inhibition : Research has indicated that pyrrolidine derivatives can act as inhibitors for specific enzymes, including those involved in cancer pathways. For example, certain pyrrolidine-based compounds have been shown to inhibit murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor protein, thus promoting apoptosis in cancer cells .

- Neuroprotective Effects : Some studies suggest that (R)-tert-butyl pyrrolidine-2-carboxylate may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems is under investigation, particularly concerning its effects on glutamate receptors and related signaling pathways .

In Vitro Studies

A range of in vitro studies has been conducted to assess the biological activity of this compound:

- Cell Viability Assays : These assays demonstrate the compound's potential cytotoxic effects on various cancer cell lines. For instance, it was found to reduce cell viability significantly in MDM2-overexpressing tumors, indicating its role as a potential anticancer agent .

- Mechanistic Insights : Studies utilizing flow cytometry and Western blotting have shown that treatment with this compound leads to increased levels of p53 and subsequent induction of apoptosis in targeted cancer cells .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of (R)-tert-butyl pyrrolidine-2-carboxylate:

- Animal Models : Research involving murine models has illustrated that administration of the compound can lead to reduced tumor growth rates and improved survival rates in models of breast cancer .

Case Studies

- MDM2 Inhibition : A notable study explored the design and synthesis of spirooxindoles derived from pyrrolidine structures that serve as potent MDM2 inhibitors. The study highlighted the efficacy of these compounds in preclinical models, showcasing their potential for development into therapeutic agents against various cancers .

- Neuroprotection : Another case study evaluated the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal death and improve functional outcomes in animal models of neurodegeneration .

Table 1: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended storage conditions for (R)-tert-Butyl Pyrrolidine-2-carboxylate Hydrochloride?

The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation. Exposure to moisture or extreme temperatures should be avoided to maintain stability .

Q. What synthetic methods are used to prepare this compound?

A common approach involves esterification of (R)-pyrrolidine-2-carboxylic acid with tert-butanol in the presence of a catalyst (e.g., thionyl chloride or HCl gas). The hydrochloride salt is formed by treating the free base with hydrochloric acid. Reaction optimization may include reflux conditions and solvent selection (e.g., dichloromethane or acetonitrile) .

Q. How can researchers confirm the enantiomeric purity of this compound?

Chiral HPLC or polarimetry is essential for verifying enantiomeric purity. For HPLC, use a chiral stationary phase (e.g., Chiralpak® AD-H) with a mobile phase of hexane/isopropanol. Compare retention times with racemic or (S)-enantiomer standards. X-ray crystallography (using SHELX software for structure refinement) can also confirm absolute configuration .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact. In case of exposure, rinse thoroughly with water. Emergency procedures should follow GHS guidelines, including hazard statements H315 (skin irritation) and H319 (eye irritation) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s reactivity in asymmetric synthesis?

The tert-butyl group provides steric hindrance, enhancing selectivity in reactions like nucleophilic substitutions or organocatalytic processes. For example, it stabilizes transition states in enantioselective alkylations, improving yield and purity of chiral intermediates. Comparative studies with methyl or ethyl esters show reduced steric effects in smaller ester groups .

Q. What role does this compound play in drug discovery, particularly for neurological targets?

It serves as a key intermediate in synthesizing neuroprotective agents. Studies on analogous compounds (e.g., (R)-ethyl pyrrolidine-2-carboxylate hydrochloride) demonstrate inhibition of metalloproteases and modulation of kinase activity, suggesting potential applications in treating neurodegenerative diseases or cancer. Structural modifications (e.g., tosyloxy or fluorobenzyl derivatives) can tailor bioactivity .

Q. How can solubility challenges be addressed in experimental designs?

The hydrochloride salt improves aqueous solubility. For organic phases, use polar aprotic solvents (e.g., DMF or DMSO). Solubility data for related compounds:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 10–15 |

| Methanol | 50–60 |

| Dichloromethane | 20–30 |

Pre-saturation of solvents or sonication may enhance dissolution .

Q. What analytical techniques are optimal for structural characterization?

- NMR : ¹H and ¹³C NMR in DMSO-d6 to resolve pyrrolidine ring protons (δ 1.5–3.5 ppm) and tert-butyl signals (δ 1.2–1.4 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H]<sup>+</sup> at m/z 208.

- X-ray Crystallography : Single-crystal analysis with SHELXL for refinement of bond lengths and angles .

Q. How does the hydrochloride salt form impact pharmacokinetic properties?

The salt enhances solubility and bioavailability, critical for in vivo studies. Comparative studies show non-hydrochloride forms exhibit lower absorption rates. In drug design, the hydrochloride moiety can improve binding to charged residues in target proteins .

Q. What strategies resolve contradictions in reported biological activities of pyrrolidine derivatives?

Systematic structure-activity relationship (SAR) studies are essential. For example:

- Varying ester groups : tert-butyl vs. ethyl esters alter steric and electronic profiles.

- Chirality : (R)- vs. (S)-enantiomers may target different enzymes (e.g., (R)-forms show neuroprotection, while (S)-forms exhibit antimicrobial activity).

Use assays like MTT for cytotoxicity and SPR for binding affinity to validate hypotheses .

Properties

IUPAC Name |

tert-butyl (2R)-pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUYANMOEMBTBV-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659799 | |

| Record name | tert-Butyl D-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184719-80-0 | |

| Record name | tert-Butyl D-prolinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Proline tert-Butyl Ester Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.